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molecular formula C11H14O B2579159 (1-Benzylcyclopropyl)methanol CAS No. 108546-79-8

(1-Benzylcyclopropyl)methanol

Cat. No. B2579159
M. Wt: 162.232
InChI Key: WKXMBZFFPAJMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362040B2

Procedure details

To a solution of the title C compound, (1-benzyl-cyclopropyl)-methanol (0.8 g, 4.93 mmol), pyridine (994 uL, 12.3 mmol) and CBr4 (1.8 g, 5.42 mmol) in methylene chloride (25 mL) is added triphenylphosphine (1.8 g, 6.9 mmol), with stirring at 0° C. After completion of the reaction, the mixture is poured into a saturated aqueous solution of NaHCO3. The aqueous layer is extracted twice with methylene chloride and the combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue is taken up into ether and the triphenylphosphine oxide precipitate is filtered off. The filtrate is concentrated under reduced pressure and purified by flash column chromatography on silica gel (hexane/EtOAc 9/1) to afford the title compound: TLC, Rf (hexane/AcOEt 99/1)=0.54. Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 6.41 min.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
994 μL
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1([CH2:11]O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.C(Br)(Br)(Br)[Br:20].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:20][CH2:11][C:8]1([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:10][CH2:9]1 |f:4.5|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(CC1)CO
Name
Quantity
994 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted twice with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the triphenylphosphine oxide precipitate is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel (hexane/EtOAc 9/1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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